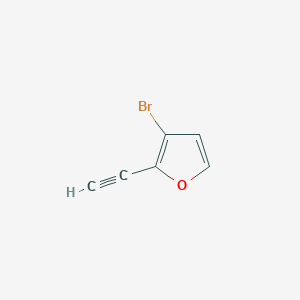
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-one moiety with an ethoxy substituent
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.
Procedure: The 3,4-dichlorobenzaldehyde undergoes a Claisen-Schmidt condensation with ethyl acetoacetate in the presence of sodium ethoxide, leading to the formation of the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 3,4-dichlorophenylhydrazine hydrochloride and 1-(3,4-dichlorophenyl)piperazine share structural similarities.
Uniqueness: The presence of the ethoxyprop-2-en-1-one moiety distinguishes it from other dichlorophenyl derivatives, potentially leading to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H10Cl2O2 |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
(E)-1-(3,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+ |
Clave InChI |
QOZCLHICSIXISB-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCOC=CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
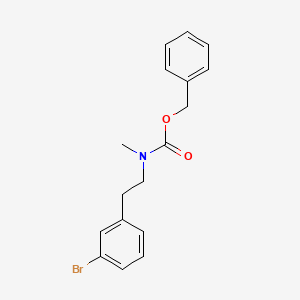
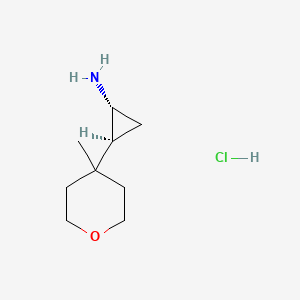
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

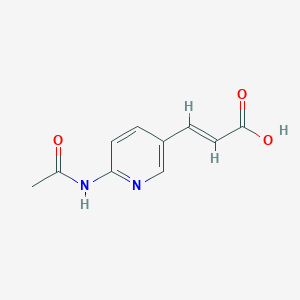

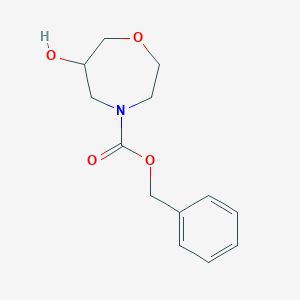
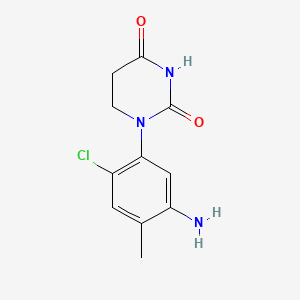
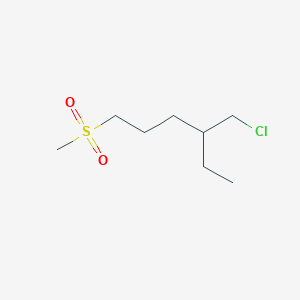
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
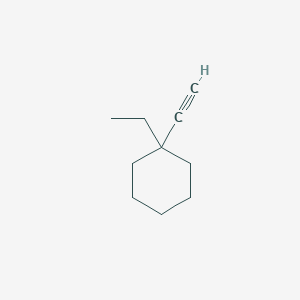
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
